molecular formula C11H14BBrO3 B6322970 4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 1821331-82-1

4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No.: B6322970
CAS No.: 1821331-82-1
M. Wt: 284.94 g/mol
InChI Key: GWEBNUOJJGBFHG-UHFFFAOYSA-N
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Description

4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organic compound that features a bromine atom, a phenol group, and a boron-containing dioxaborinane ring.

Preparation Methods

The synthesis of 4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 4-bromophenol), organoboron compound (e.g., 5,5-dimethyl-1,3,2-dioxaborinane), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Typically a mixture of water and an organic solvent like tetrahydrofuran (THF)

    Temperature: Generally conducted at room temperature to 80°C

    Time: Reaction times can vary from a few hours to overnight

Chemical Reactions Analysis

4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles (e.g., NH3, RSH). The major products formed depend on the specific reaction and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol in chemical reactions typically involves the activation of the boron-containing dioxaborinane ring. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation of the boron atom, leading to the formation of a new carbon-carbon bond . The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol include other boronic esters and phenol derivatives. For example:

Properties

IUPAC Name

4-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrO3/c1-11(2)6-15-12(16-7-11)9-5-8(13)3-4-10(9)14/h3-5,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEBNUOJJGBFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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